N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chlorinated benzothiazole ring fused with an isoxazole moiety
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are responsible for the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The inhibition of the COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . This makes this compound potentially useful in the treatment of conditions characterized by inflammation and pain .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide are largely determined by its interactions with various biomolecules. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity, suggesting that they may interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis
Cellular Effects
The cellular effects of this compound are likely to be multifaceted, given the compound’s potential anti-tubercular activity It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a chlorinated aromatic aldehyde under acidic conditions.
Isoxazole Formation: The isoxazole ring is formed by the cyclization of a β-keto ester with hydroxylamine hydrochloride.
Coupling Reaction: The final step involves coupling the chlorinated benzothiazole with the isoxazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research is conducted to evaluate its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in material science.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-5-substituted phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its specific structural features, such as the chlorinated benzothiazole ring and the isoxazole moiety, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-6-2-1-3-8-9(6)14-11(18-8)15-10(16)7-4-5-13-17-7/h1-5H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHGFGZHTMUTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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